(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid
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Overview
Description
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid is a boronic acid derivative that features a piperazine ring substituted with a tert-butoxycarbonyl group and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is protected with a tert-butoxycarbonyl group to form tert-butoxycarbonyl-piperazine.
Coupling with Methylpyridine: The protected piperazine is then coupled with a methylpyridine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The piperazine ring and other functional groups can be reduced under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.
Scientific Research Applications
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid: A similar compound with a different substitution pattern on the pyridine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with different functional groups.
Uniqueness
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[5-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O4/c1-11-9-12(16(21)22)10-17-13(11)18-5-7-19(8-6-18)14(20)23-15(2,3)4/h9-10,21-22H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPCJQQHZGRNDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855760 |
Source
|
Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-5-methylpyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379476-75-1 |
Source
|
Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-5-methylpyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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